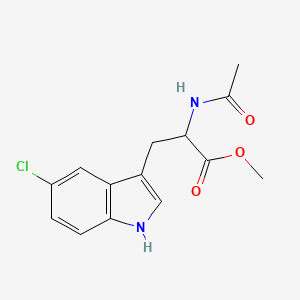

Methyl (R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate

Description

Methyl (R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate is a chiral indole-derived ester featuring an acetamido group at the α-position and a 5-chloro-substituted indole moiety at the β-position of the propanoate backbone. The compound’s stereochemistry (R-configuration) is critical for its biological interactions and synthetic applications. Its molecular formula is C₁₄H₁₅ClN₂O₃, with a molecular weight of 294.73 g/mol . The compound is stored under dry conditions at 2–8°C, indicating sensitivity to hydrolysis or thermal degradation .

Properties

IUPAC Name |

methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDFDNGWXVHSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate involves several stepsThe reaction conditions typically involve the use of hydrazones and titanium(III) chloride solution at ambient temperature . Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate has numerous scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: The compound’s biological activities make it a potential candidate for drug development and therapeutic applications.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Steric and Electronic Modulation: Bulky substituents at the indole 2-position (e.g., 2,4,6-trimethylphenyl in 2e ) reduce reaction yields (3%–28%) due to steric hindrance , whereas smaller groups like 4-methoxyphenyl (2b ) achieve higher yields (28%) .

- Stereochemical Impact: The (R)-configuration in the target compound contrasts with the (S)-configured ethyl analog 3k , which exhibits distinct NMR shifts (e.g., δ 6.80 for allyloxy protons) .

Pharmacological and Physicochemical Properties

- Solubility and Stability: The methyl ester in the target compound improves lipophilicity compared to carboxylic acid analogs (e.g., 3k ), which may enhance membrane permeability .

- Bioactivity Correlations: Fluorinated analogs like 3-(6-chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid exhibit altered hydrogen-bonding capacity (H-bond donors: 3 vs.

Biological Activity

Methyl (R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅ClN₂O₃, with a molecular weight of approximately 294.73 g/mol. The compound features a methyl ester group , an acetamido group , and a chloro-substituted indole moiety , contributing to its unique biological profile.

Structural Comparison with Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct characteristics:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate | Lacks chloro substitution | More basic properties due to amino group |

| N-acetyltryptophan | Contains tryptophan backbone without chloro group | Known for neuroprotective effects |

| Methyl N-acetyltryptophan | Similar backbone but different substituents | Used in studies related to serotonin pathways |

This table illustrates the unique chloro substitution in this compound, which may influence its biological activities compared to other indole derivatives.

Antiviral and Anticancer Properties

Preliminary studies suggest that this compound exhibits promising antiviral , anti-inflammatory , and anticancer properties. Indole derivatives are known for their ability to interact with various biological targets, influencing cellular processes such as signal transduction and gene expression .

The specific mechanisms by which this compound exerts its biological effects involve interactions with cellular receptors and enzymes. For instance, the indole ring structure facilitates binding to multiple molecular targets, enhancing its therapeutic potential. Research indicates that these interactions can lead to modulation of pathways critical for cell survival and proliferation, particularly in cancer cells .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's efficacy was evaluated against various cancer types, showing significant cytotoxicity at micromolar concentrations .

- Binding Affinity Studies : Binding affinity studies revealed that the compound interacts effectively with key receptors involved in cancer progression. These studies are crucial for understanding the pharmacodynamics and optimizing therapeutic strategies involving this compound .

Potential Applications

Given its diverse biological activities, this compound holds promise for applications in:

- Cancer Therapy : Targeting specific signaling pathways in cancer cells.

- Antiviral Treatments : Exploring its efficacy against viral infections.

- Anti-inflammatory Applications : Investigating its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.